![molecular formula C24H29N5O4 B2555246 5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-80-6](/img/structure/B2555246.png)
5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H29N5O4 and its molecular weight is 451.527. The purity is usually 95%.
BenchChem offers high-quality 5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing pyrazole cores, are key scaffolds in drug discovery due to their diverse pharmacological properties. For instance, pyrazoline derivatives are recognized for their potential anticancer activity, demonstrating the critical role of such structures in designing new therapeutic agents (Ray et al., 2022). Moreover, the chemistry of pyrazolo[1,5-a]pyrimidine scaffolds is highlighted for its broad range of medicinal properties, including anticancer, anti-inflammatory, and CNS agent potentials, underscoring the importance of heterocyclic scaffolds in medicinal chemistry (Cherukupalli et al., 2017).
Synthetic Methodologies and Catalysis
The synthesis and functionalization of heterocyclic compounds are pivotal in pharmaceutical development. The use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, as discussed by Parmar et al. (2023), showcases the advancements in synthetic methodologies that enable the creation of complex heterocyclic structures with potential pharmaceutical applications (Parmar et al., 2023). These synthetic strategies highlight the versatility of heterocyclic compounds in drug synthesis and their adaptability in various chemical reactions.
Pharmacological Applications
Heterocyclic compounds exhibit a wide range of biological activities, making them valuable in the development of new drugs. The research on pyrazoline and pyrazole derivatives, for example, has revealed their significant anticancer, anti-inflammatory, and antibacterial properties, indicating the therapeutic potential of these structures in treating various diseases (Kaur et al., 2015). Such studies underscore the relevance of exploring the applications of complex heterocyclic compounds, like the one , in developing novel therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
5-(3-methoxypropyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-3-21(30)27-11-13-28(14-12-27)23(31)19-16-26(10-7-15-33-2)17-20-22(19)25-29(24(20)32)18-8-5-4-6-9-18/h4-6,8-9,16-17H,3,7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPGIVPJVJPIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

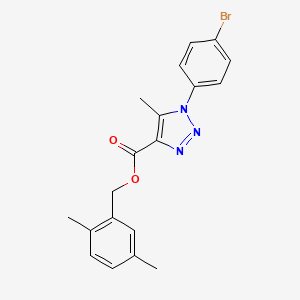
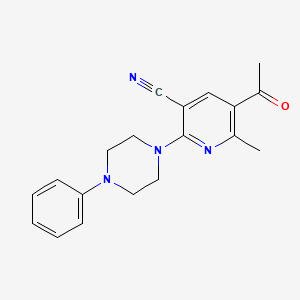
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)

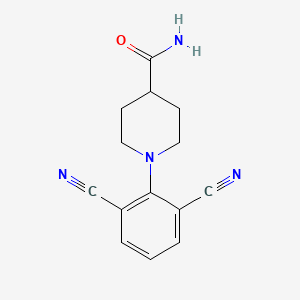
![2-Methyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2555173.png)
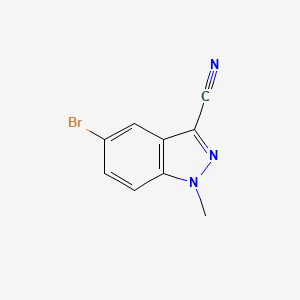
![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)

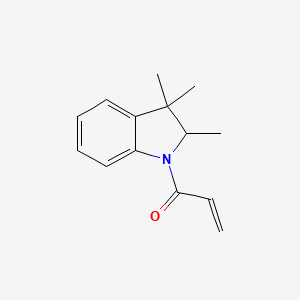


![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2555184.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)